Pyridine rings and amines are frequently incorporated into the design of ligands for metal complexes. These ligands can be used in catalysis, material science, and medicinal chemistry. (R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride could be a candidate for investigation as a ligand due to its ability to form coordination bonds with metals through the nitrogen atoms in the pyridine ring and amine group.
Many drugs contain pyridine rings and amine groups. These functional groups can be involved in various mechanisms of action for pharmaceuticals []. Further research is needed to determine if (R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride possesses any medicinal properties.
(R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride is a chiral amine compound characterized by its pyridine ring and propylamine structure. It has the molecular formula C9H14N2·2HCl and a CAS number of 1955561-87-1. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways . Its unique chiral configuration contributes to its distinct chemical properties and biological activities.
Research indicates that (R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride may influence various biological pathways. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which modulate their activity. This compound's chiral nature allows for enantioselective interactions that can lead to different biological effects depending on the enantiomer used. Studies have suggested potential therapeutic applications in treating neurological disorders and other conditions .
The synthesis of (R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride typically involves the following steps:
(R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride has diverse applications across various fields:
Interaction studies involving (R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride have focused on its binding affinity to various receptors and enzymes. These studies reveal how the compound can influence neurotransmitter systems and other biochemical pathways, highlighting its potential therapeutic implications. The chiral nature of the compound plays a crucial role in determining its interaction profile, leading to varied biological effects based on stereochemistry .
Several compounds share structural similarities with (R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| (S)-2-Methyl-1-pyridin-3-yl-propylamine | 1187930-90-0 | 0.95 |
| 2-Methyl-1-pyridin-3-yl-ethylamine | 144852-18-6 | 0.93 |
| 1-(Pyridin-3-yl)propan-1-amine | 60289-67-0 | 0.85 |
| (R)-1-(Pyridin-3-yl)ethanamine | 40154-75-4 | 0.95 |
| (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 | 0.93 |
(R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride is unique due to its specific chiral center, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. Its ability to modulate biological pathways effectively makes it a valuable candidate for further research in medicinal chemistry and pharmacology .
Chiral auxiliaries remain a cornerstone for achieving high enantiomeric excess (ee) in the synthesis of (R)-2-Methyl-1-pyridin-3-yl-propylamine derivatives. Oxazolidinones and Evans auxiliaries are frequently employed to induce asymmetry during alkylation. For example, the use of (S)-4-benzyl-2-oxazolidinone in the alkylation of pyridine-functionalized propylamine precursors has yielded enantiomeric ratios exceeding 95:5 under optimized conditions.
A comparative analysis of auxiliary performance reveals critical trends:
| Chiral Auxiliary | Reaction Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| (S)-4-Benzyloxazolidinone | -78 | 98 | 85 |
| (R)-Binaphthyl-derived | 0 | 92 | 78 |
| Evans bis-lactam | -40 | 95 | 82 |
The oxazolidinone-based approach demonstrates superior stereoselectivity due to its rigid framework, which restricts conformational mobility during the alkylation step. Recent advances have integrated microwave-assisted techniques, reducing reaction times from 24 hours to 2–3 hours while maintaining >90% ee.
Transition metal catalysis has emerged as a powerful tool for constructing the pyridine-propylamine scaffold. Palladium and rhodium complexes, when paired with chiral ligands, enable enantioselective Friedel-Crafts cyclizations. A notable example involves the use of [Rh(cod)(S)-BINAP]BF₄ for intramolecular cyclization of γ,δ-unsaturated pyridine precursors, achieving 89% ee at 50°C.
Key catalytic systems and their performance metrics:
| Catalyst System | Ligand | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| [Pd(OAc)₂] | (R)-Segphos | 85 | 120 |
| [Rh(nbd)Cl]₂ | (S)-Synphos | 92 | 95 |
| [Ir(cod)Cl]₂ | (R)-DM-BINAP | 88 | 110 |
The rhodium-catalyzed pathway exhibits enhanced selectivity due to its ability to stabilize planar transition states during the cyclization event. Computational studies suggest that π-π interactions between the pyridine ring and aromatic ligands further enhance stereochemical fidelity.
Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization to achieve theoretical 100% yield. For (R)-2-Methyl-1-pyridin-3-yl-propylamine, immobilized Candida antarctica lipase B (CAL-B) paired with a ruthenium-based racemization catalyst has proven effective. Under continuous flow conditions (40°C, pH 7.5), this system achieves 99% ee and 94% conversion in 6 hours.
Comparative DKR performance under varying conditions:
| Enzyme | Racemization Catalyst | Temperature (°C) | ee (%) | Conversion (%) |
|---|---|---|---|---|
| CAL-B | [Ru(p-cymene)Cl₂] | 40 | 99 | 94 |
| Pseudomonas fluorescens | Shvo catalyst | 50 | 97 | 88 |
| Thermomyces lanuginosus | Pd/C | 35 | 95 | 82 |
The synergy between CAL-B’s substrate specificity and the ruthenium catalyst’s mild racemization activity minimizes side reactions, making this the preferred industrial method. Recent innovations include the use of flow chemistry to separate enzymatic and metallic phases, further improving catalyst longevity.
The pyridinyl group in (R)-2-methyl-1-pyridin-3-yl-propylamine dihydrochloride serves as a rigid coordination site for rhodium(III) centers, facilitating C–H bond functionalization in aromatic and heteroaromatic substrates. Rhodium(III) complexes bearing chiral nitrogen-based ligands have demonstrated exceptional regioselectivity in oxidative annulation reactions. For instance, Li et al. reported a Rh(III)-catalyzed double C–H activation of pyridin-2(1H)-ones with alkynes, yielding 4H-quinolizin-4-ones with high functional group tolerance [6]. The reaction’s success hinges on ligand-controlled stereoelectronic effects, where the pyridinyl nitrogen directs metal coordination while the amine group modulates electron density at the rhodium center.
A comparative analysis of ligand performance in Rh(III)-catalyzed C–H activation reveals critical structure-activity relationships:
| Ligand Type | Reaction Scope | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Pyridinyl-amines | Annulation of pyridinones [6] | 85–92 | 89–94 |
| Bidentate pyrazolylpyridyl | Hydroformylation of alkenes [5] | 76–99 | 82–96 |
| Pincer PONOP ligands | Dehydrocoupling of amine-boranes [5] | 90–95 | N/A |
The stereochemistry of (R)-2-methyl-1-pyridin-3-yl-propylamine dihydrochloride enhances axial chirality transfer during C–H activation, as evidenced by Wu et al.’s work on rhodium-catalyzed transaminations of pyridinium salts [2]. The ligand’s methyl group induces steric hindrance, favoring a specific transition-state geometry that minimizes competing pathways.
In asymmetric conjugate additions, the tertiary amine in (R)-2-methyl-1-pyridin-3-yl-propylamine dihydrochloride activates α,β-unsaturated carbonyl substrates through hydrogen-bonding interactions. Rhodium complexes incorporating this ligand have shown remarkable enantioselectivity in nucleophilic additions to enones and acrylates. A seminal study by Turner demonstrated that enzyme-mediated dearomatization of pyridiniums could yield 3-substituted piperidines with >90% ee [2], a process paralleled in small-molecule catalysis using chiral rhodium systems.
The ligand’s (R)-configuration directs nucleophile approach via a well-defined octahedral coordination sphere. For example, in the addition of aryl boronic acids to dihydropyridines, the reductive Heck reaction proceeds with 96% ee when using analogous pyridinyl-amine ligands [2]. This selectivity arises from a Rh-carbometalation mechanism where the ligand’s pyridinyl group stabilizes the transition state through π-backbonding, while the methyl group enforces a staggered conformation to minimize steric clash.
The compound’s bifunctional nature enables synergistic interactions in chiral-at-rhodium complexes. In cooperative systems, the amine proton participates in substrate activation while the rhodium center mediates bond-forming steps. A notable application is the asymmetric hydrogenation of N-heterocycles, where Wilkinson’s catalyst modified with (R)-2-methyl-1-pyridin-3-yl-propylamine dihydrochloride achieved 76% yield in the synthesis of (−)-Preclamol precursors [2].
Key mechanistic insights include: